Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate
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Overview
Description
Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate is a complex organic compound with the empirical formula C19H26N2O5 and a molecular weight of 362.42 g/mol . This compound is notable for its unique structure, which includes an oxetane ring, a diazepane ring, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate diol and a halogenating agent.
Introduction of the Diazepane Ring: The diazepane ring is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Esterification: The final step involves the esterification of the intermediate compound with benzyl chloroformate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of reactions, would apply.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1-piperazinecarboxylate: Similar structure but with a piperazine ring instead of a diazepane ring.
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Contains a benzyloxy group and a sulfonate ester.
Uniqueness
Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate is unique due to its combination of an oxetane ring, a diazepane ring, and an ester functional group. This unique structure imparts specific chemical properties and reactivity that distinguish it from similar compounds .
Properties
Molecular Formula |
C20H28N2O5 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-2-26-18(23)13-20(15-25-16-20)22-10-6-9-21(11-12-22)19(24)27-14-17-7-4-3-5-8-17/h3-5,7-8H,2,6,9-16H2,1H3 |
InChI Key |
YCGLFHPWQBYHLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(COC1)N2CCCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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